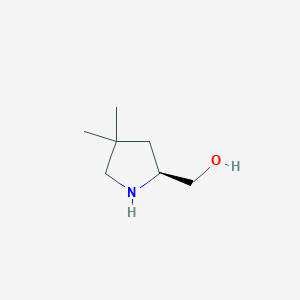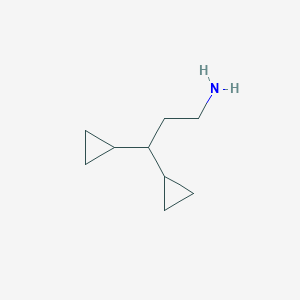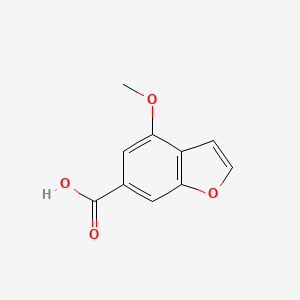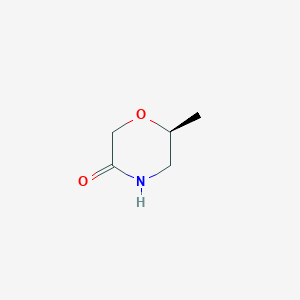
2-Isoproxy-3-methylpyridine-5-carboxaldehyde
Overview
Description
2-Isoproxy-3-methylpyridine-5-carboxaldehyde, also known as IMPY or 3-MeO-IMPY, is a chemical compound with the CAS Number: 1289162-33-9 . It has a molecular weight of 179.22 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-isopropoxy-5-methylnicotinaldehyde . The InChI code for this compound is 1S/C10H13NO2/c1-7(2)13-10-8(3)4-9(6-12)5-11-10/h4-7H,1-3H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 179.22 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Fluorescent Chemosensors for pH
Compounds 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde (HM-2py-B) and 2-hydroxy-5-methyl-3-((pyridin-3-ylimino)methyl)benzaldehyde (HM-3py-B) have been developed as fluorescent chemosensors for pH. These chemosensors exhibit significant fluorescence intensity changes with pH alterations, making them potential tools for distinguishing between normal and cancer cells based on pH differences. This research showcases the application of pyridine derivatives in developing sensitive diagnostic tools for cancer detection (Dhawa et al., 2020).
Synthesis of Schiff Bases
Research on 2-chloro-5-methylpyridine-3-carbaldehyde imines highlights the importance of Schiff bases derived from pyridine carbaldehydes. These compounds, synthesized through a reaction with amines, have been noted for their potential as herbicides, fungicides, and in various biological roles. This study underscores the versatility of pyridine carbaldehyde derivatives in synthesizing biologically active molecules, offering insights into their broader applications in chemical synthesis and potential therapeutic uses (Gangadasu et al., 2002).
Novel Taste Enhancer Synthesis
The synthesis of N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol , known as alapyridaine, from 5-(hydroxymethyl)-2-furaldehyde , demonstrates the application of pyridine derivatives in the food industry as taste enhancers. This work illustrates the chemical creativity in flavor science, contributing to the development of new compounds that enhance culinary experiences (Villard et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
5-methyl-6-propan-2-yloxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10-8(3)4-9(6-12)5-11-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGKDXQBKKBNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)



![2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol](/img/structure/B1426165.png)

![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)





![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1426177.png)
